molecular formula C7H14ClNO4S B2938066 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride CAS No. 1052550-21-6

2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride

Cat. No.: B2938066
CAS No.: 1052550-21-6
M. Wt: 243.7
InChI Key: DMGUNPNZWWFMCY-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride is a synthetic organic compound with a unique structure featuring a thiolane ring and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol with an appropriate electrophile under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with the thiolane ring.

    Attachment of the Acetic Acid Moiety: The acetic acid group is attached through esterification or amidation reactions, depending on the specific synthetic route chosen.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of thiolane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions between sulfur-containing rings and biological macromolecules.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. The thiolane ring and amino acid moiety can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid: Similar structure but lacks the methyl group on the amino nitrogen.

    2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)amino]acetic acid: Similar structure but without the hydrochloride salt form.

Uniqueness

2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride is unique due to the presence of both the thiolane ring and the amino acid moiety, along with the methyl group on the amino nitrogen. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)-methylamino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c1-8(4-7(9)10)6-2-3-13(11,12)5-6;/h6H,2-5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGUNPNZWWFMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCS(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052550-21-6
Record name 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride
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